molecular formula C5H9NO3 B1664887 Aminolevulinic acid CAS No. 106-60-5

Aminolevulinic acid

Cat. No. B1664887
CAS RN: 106-60-5
M. Wt: 131.13 g/mol
InChI Key: ZGXJTSGNIOSYLO-UHFFFAOYSA-N
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Description

5-Aminolevulinic acid (5-ALA), also known as δ-aminolevulinic acid, is an oxygen- and nitrogen-containing hydrocarbon . It is the common precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . It can be synthesized by plants, animals, bacteria, and fungi . 5-ALA is used in photodynamic detection and surgery of cancer .


Synthesis Analysis

5-ALA can be synthesized by two biosynthetic pathways in nature, the C4 pathway and the C5 pathway . In the C4 pathway, 5-ALA is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor in one-step biotransformation . The C5 pathway involves three enzymes comprising glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) from α-ketoglutarate in the TCA cycle to 5-ALA and heme .


Molecular Structure Analysis

The molecular formula of 5-ALA is C5H9NO3 . It is a non-proteinogenic five-carbon amino acid .


Chemical Reactions Analysis

In the heme biosynthesis pathway, 5-ALA is transformed into protoporphyrin IX, a photosensitizer with successive catalyzation of HemB, HemC, HemD, HemE, HemF, and HemG .


Physical And Chemical Properties Analysis

5-ALA is a non-proteingenic amino acid that widely exists in microbe, plant, and animal cells . It is the indispensable intermediate which involves in the tetrapyrrole biosynthesis and is the first compound from the porphyrin synthesis to heme .

Scientific Research Applications

1. Application in Agroforestry

  • Summary of Application : ALA has a variety of applications in the planting industry. It can be used as biological pesticides, fungicides, and herbicides when the concentrations are higher than 838 mg L −1 (about 5 mmol L −1). When ALA concentrations are 100–300 mg L −1, it can be used to thin surplus flowers in the spring of orchards and promote fruit coloration before maturation. When the concentrations are lower than 100 mg L −1, especially not higher than 10 mg L −1, ALA can be used as a new plant growth regulator to promote seed germination, plant (including root and shoot) growth, enhance stress tolerance, increase crop yield, and improve product quality .
  • Methods of Application : The application methods and experimental procedures vary depending on the specific use of ALA. For example, for use as a pesticide or fungicide, ALA is applied at concentrations higher than 838 mg L −1. For promoting fruit coloration, it is applied at concentrations of 100–300 mg L −1 .
  • Results or Outcomes : ALA promotes plant health and robustness, reduces the use of chemical fertilizers and pesticides, which is conducive to improving the ecological environment, human production, and living conditions .

2. Application in Tomato Fruit Coloration

  • Summary of Application : ALA plays an important role in plant growth and development. It can also be used to enhance crop resistance to environmental stresses and improve the color and internal quality of fruits .
  • Methods of Application : Tomato (Solanum lycopersicum “Yuanwei No. 1”) fruit surfaces were treated with different concentrations of ALA (0, 100, and 200 mg⋅L –1) on the 24th day after fruit setting (mature green fruit stage) .
  • Results or Outcomes : Supplementation with 200 mg⋅L –1 ALA not only enhances the nutritional quality and color of the fruit but also promotes early fruit maturation in tomato .

3. Application in Cancer Diagnosis and Treatment

  • Summary of Application : ALA has received intensive attention in medicine due to its approval by the US Food and Drug Administration (FDA) for cancer diagnosis and treatment as photodynamic therapy .
  • Methods of Application : ALA is used as a prodrug for leukemia cells treatment. In this therapy, ALA is converted to photosensitizer protoporphyrin IX (PPIX) and shows fluorescence signal when ALA is accumulated inside the cell .
  • Results or Outcomes : PPIX would produce reactive oxygen species (ROS) under appropriate wavelength and causes cell damage by generating singlet oxygen. With PPIX accumulation, the tumor cell is visualized with the emission of fluorescence .

4. Application in Genetic and Metabolic Engineering

  • Summary of Application : ALA has been used in genetic and metabolic engineering approaches to boost ALA production .
  • Methods of Application : Different genes and microorganisms are used via genetic and metabolic engineering approaches. The regulation of different chassis is fine-tuned by applying synthetic biology .
  • Results or Outcomes : The purification process, challenges, and opportunities of ALA for industrial applications are also summarized .

5. Application in Biostimulant and Nutrient Production

  • Summary of Application : ALA is a promising biostimulant and nutrient with wide applications in modern agriculture and therapy .
  • Methods of Application : An industrial workhorse Corynebacterium glutamicum was metabolically engineered for high-level ALA biosynthesis from cheap renewable bioresources .
  • Results or Outcomes : The engineered biocatalyst produced 5.5 g/L ALA in shake flasks and 16.3 g/L in 5-L bioreactors with a one-step fermentation process from glucose .

6. Application in Photodynamic Diagnosis of Various Cancers

  • Summary of Application : ALA has been tested and applied as a prodrug for leukemia cells treatment .
  • Methods of Application : In this therapy, ALA was observed in the porphyrin metabolism, which ALA converted to photosensitizer protoporphyrin IX (PPIX) and showed fluorescence signal when ALA was accumulated inside the cell .
  • Results or Outcomes : PPIX would produce reactive oxygen species (ROS) under appropriate wavelength and causes cell damage by generating singlet oxygen. With PPIX accumulation, the tumor cell is visualized with the emission of fluorescence .

Safety And Hazards

According to the safety data sheet, 5-ALA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5-ALA has received widespread attention in recent years due to its potential applications in medicine, agriculture, and other burgeoning fields . It is successfully used in the treatment of tumors and other diseases . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery . Ongoing research in these areas will lead to further advancements to enable expanded clinical applications .

properties

IUPAC Name

5-amino-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXJTSGNIOSYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048490
Record name Aminolevulinic acid
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 5-Aminolevulinic acid
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Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C
Record name SID56322917
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Aminolevulinic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

According to the presumed mechanism of action, photosensitization following application of aminolevulinic acid (ALA) topical solution occurs through the metabolic conversion of ALA to protoporphyrin IX (PpIX), which accumulates in the skin to which aminolevulinic acid has been applied. When exposed to light of appropriate wavelength and energy, the accumulated PpIX produces a photodynamic reaction, a cytotoxic process dependent upon the simultaneous presence of light and oxygen. The absorption of light results in an excited state of the porphyrin molecule, and subsequent spin transfer from PpIX to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. Photosensitization of actinic (solar) keratosis lesions using aminolevulinic acid, plus illumination with the BLU-UTM Blue Light Photodynamic Therapy Illuminator (BLU-U), is the basis for aminolevulinic acid photodynamic therapy (PDT).
Record name Aminolevulinic acid
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Product Name

Aminolevulinic acid

CAS RN

106-60-5
Record name 5-Aminolevulinic acid
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Record name Aminolevulinic acid
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Record name Aminolevulinic acid
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Record name AMINOLEVULINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87
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Record name 5-Aminolevulinic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156-158 °C, 156 - 158 °C
Record name Aminolevulinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 5-Aminolevulinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93,900
Citations
MH Gold, MP Goldman - Dermatologic surgery, 2004 - Wiley Online Library
… aminolevulinic acid and photodynamic therapy in the past and newer applications with this therapy are emerging in this 21st century that make 5-aminolevulinic acid … aminolevulinic acid …
Number of citations: 220 onlinelibrary.wiley.com
S Sassa - Enzyme, 1982 - karger.com
δ-Aminolevulinic acid (ALA) dehydratase catalyzes the synthesis of porphobilinogen(PBG) from two molecules of ALA. A semimicro method for the colorimetric determination of ALA …
Number of citations: 486 karger.com
N Fotinos, MA Campo, F Popowycz… - Photochemistry and …, 2006 - Wiley Online Library
… The introduction of lipophilic derivatives of the naturally occurring heme precursor 5-aminolevulinic acid (5-ALA) into photomedicine has led to a true revival of this research area. 5-ALA-…
Number of citations: 296 onlinelibrary.wiley.com
D Mauzerall, S Granick - Journal of Biological Chemistry, 1956 - bilirubin.co.uk
A number of recent studies have shown that &aminolevulinic acid (SAL) and porphobilinogen (PBG) are early intermediates in the biosynthesis of porphyrins (l-4). Enzyme studies have …
Number of citations: 038 www.bilirubin.co.uk
M Wachowska, A Muchowicz, M Firczuk, M Gabrysiak… - Molecules, 2011 - mdpi.com
Aminolevulinic acid (ALA) is an endogenous metabolite normally formed in the mitochondria from succinyl-CoA and glycine. Conjugation of eight ALA molecules yields protoporphyrin …
Number of citations: 285 www.mdpi.com
A Berlin, KH Schaller - Z klin Chem klin Biochem, 1974 - degruyter.com
… δ-aminolevulinic acid dehydratase determination up to the point of the addition of δ-aminolevulinic acid … by 1 ml of δ-aminolevulinic acid solution; subsequent steps are identical to the δ-…
Number of citations: 532 www.degruyter.com
J Webber, D Kessel, D Fromm - Journal of Surgical Research, 1997 - Elsevier
Aminolevulinic acid (ALA) is being used as a “pro-drug” for photodynamic therapy. The side effects of ALA have been only anecdotally reported and these effects as well as …
Number of citations: 212 www.sciencedirect.com
D Shemin, CS Russell - Journal of the American Chemical Society, 1953 - ACS Publications
Sirs: We wish to report our finding that-aminolevu-linic acid (II) can replace the two substrates,“active” succinate2· 3'4 and glycine6, 6 for porphyrin syn-thesis. It would appear …
Number of citations: 473 pubs.acs.org
S Hernberg, J Nikkanen, G Mellin… - … of Environmental Health …, 1970 - Taylor & Francis
… (Pb-B) and the logarithm of erythrocyte o..aminolevulinic acid dehydrase (ALA-D) was found for 159 … B and o-aminolevulinic acid (ALA) in urine was obtained only for Pb-B values over …
Number of citations: 315 www.tandfonline.com
SN Kelada, E Shelton, RB Kaufmann… - American journal of …, 2001 - academic.oup.com
… This gene codes for the δ-aminolevulinic acid dehydratase (ALAD) enzyme (EC 4.2.1.24), … addition of two molecules of aminolevulinic acid to form the monopyrrole porphobilinogen (…
Number of citations: 278 academic.oup.com

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